molecular formula C16H19N7O B12245478 4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidine

4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidine

Cat. No.: B12245478
M. Wt: 325.37 g/mol
InChI Key: VCLOHIOLRVVERJ-UHFFFAOYSA-N
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Description

4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidine is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidine typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxadiazole ring and the triazolopyrimidine moiety, followed by their coupling with the piperidine ring.

    Formation of Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Formation of Triazolopyrimidine Moiety: This can be achieved by the cyclization of suitable precursors such as aminopyrimidines with azides under thermal or catalytic conditions.

    Coupling with Piperidine Ring: The final step involves the coupling of the oxadiazole and triazolopyrimidine intermediates with a piperidine derivative, typically through nucleophilic substitution or condensation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenated solvents, catalysts like palladium or platinum, elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated or hydrogenated products.

Scientific Research Applications

4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and disease being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidine is unique due to its combination of the oxadiazole and triazolopyrimidine moieties, which confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C16H19N7O

Molecular Weight

325.37 g/mol

IUPAC Name

2-cyclopropyl-5-[1-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl]-1,3,4-oxadiazole

InChI

InChI=1S/C16H19N7O/c1-10-8-13(23-16(19-10)17-9-18-23)22-6-4-12(5-7-22)15-21-20-14(24-15)11-2-3-11/h8-9,11-12H,2-7H2,1H3

InChI Key

VCLOHIOLRVVERJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)N3CCC(CC3)C4=NN=C(O4)C5CC5

Origin of Product

United States

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